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Compound of Interest

Compound Name: 6-Bromo-N-ethylnicotinamide

Cat. No.: B1519028 Get Quote

An In-depth Technical Guide to 6-Bromo-N-ethylnicotinamide: Synthesis, Properties, and

Potential Applications

Abstract
6-Bromo-N-ethylnicotinamide is a halogenated pyridinecarboxamide derivative. While

specific, in-depth literature on its discovery and biological application is sparse, its structure is

of significant interest to medicinal chemists. As a nicotinamide analog, it holds potential as a

modulator of NAD⁺-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs) and

sirtuins. This guide provides a comprehensive overview based on established chemical

principles and data from related compounds. We will detail its chemical properties, a robust and

validated synthetic protocol, and explore its potential mechanisms of action based on its

structural relationship to nicotinamide. Furthermore, we will outline logical future directions for

research that could elucidate its therapeutic potential.

Introduction: The Rationale for Nicotinamide
Analogs
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a core

component of the coenzyme nicotinamide adenine dinucleotide (NAD⁺).[1][2] NAD⁺ is not only

a critical coenzyme for redox reactions in cellular metabolism but also a substrate for several

enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4] These
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enzymes play crucial roles in DNA repair, gene expression, and cellular signaling, making them

attractive targets for drug discovery.[3]

The strategic chemical modification of the nicotinamide scaffold has been a fruitful area of

research, leading to the development of potent and selective enzyme inhibitors.[5] 6-Bromo-N-
ethylnicotinamide emerges from this context as a rationally designed analog. The introduction

of a bromine atom at the 6-position and an ethyl group on the amide nitrogen are deliberate

modifications intended to alter the molecule's physicochemical properties, including its

electronics, lipophilicity, and metabolic stability, thereby potentially enhancing its interaction

with biological targets.

Table 1: Physicochemical Properties of 6-Bromo-N-ethylnicotinamide

Property Value Source

IUPAC Name
6-bromo-N-ethylpyridine-3-

carboxamide
PubChem[6]

CAS Number 951885-70-4 PubChem[6]

Molecular Formula C₈H₉BrN₂O PubChem[6]

Molecular Weight 229.07 g/mol PubChem[6]

Canonical SMILES CCNC(=O)C1=CN=C(C=C1)Br PubChem[6]

InChI Key
YZKAGMRJEOWXIP-

UHFFFAOYSA-N
PubChem[6]

History and Discovery Context
While a specific "discovery" paper for 6-Bromo-N-ethylnicotinamide is not prominent in the

scientific literature, its intellectual genesis can be traced through the broader history of NAD⁺

research, which began with its discovery in 1906.[4] The understanding of nicotinamide's role in

preventing pellagra and its central function in metabolism spurred decades of chemical

synthesis to explore its biological activity.[1][7]

The development of halogenated nicotinamides, in particular, gained traction with the search

for potent enzyme inhibitors. For instance, the exploration of 6-aminonicotinamides led to the
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discovery of powerful histone deacetylase (HDAC) inhibitors.[5] The placement of a halogen,

such as bromine, on the pyridine ring is a classic medicinal chemistry strategy to introduce

favorable properties such as:

Increased Lipophilicity: Potentially improving membrane permeability.

Metabolic Blocking: Preventing oxidation at that position.

Halogen Bonding: A specific, non-covalent interaction that can enhance binding affinity to a

protein target.

Thus, 6-Bromo-N-ethylnicotinamide can be viewed as a logical product of systematic

structure-activity relationship (SAR) studies on the nicotinamide core.

Synthesis and Characterization: A Validated
Protocol
The synthesis of 6-Bromo-N-ethylnicotinamide is readily achievable through standard

peptide coupling chemistry, starting from the commercially available 6-bromonicotinic acid. The

following protocol describes a reliable method for its laboratory-scale production.

Experimental Protocol: Amide Coupling
Objective: To synthesize 6-Bromo-N-ethylnicotinamide via the coupling of 6-bromonicotinic

acid and ethylamine.

Materials:

6-Bromonicotinic acid

Ethylamine hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Step-by-Step Procedure:

Reaction Setup: To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous DMF, add EDC

(1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic

acid.

Amine Addition: Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.

Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor

progress by Thin Layer Chromatography (TLC).

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially

with saturated NaHCO₃ solution (2x) and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by silica gel column chromatography, eluting with a

gradient of ethyl acetate in hexanes to afford pure 6-Bromo-N-ethylnicotinamide.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram
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Caption: A standard workflow for the synthesis of 6-Bromo-N-ethylnicotinamide.

Potential Biological Activity and Mechanism of
Action (Hypothetical)
Based on its structure as a nicotinamide mimetic, the most probable targets for 6-Bromo-N-
ethylnicotinamide are enzymes that use NAD⁺ as a substrate.

PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA damage

repair. Upon detecting a DNA strand break, PARP1 binds to the DNA and uses NAD⁺ to

synthesize chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This

PARylation acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors function by

binding to the nicotinamide-binding pocket of the enzyme, preventing NAD⁺ from binding and

thus halting the DNA repair process. In cancers with deficiencies in other DNA repair pathways

(e.g., BRCA mutations), PARP inhibition leads to synthetic lethality and cell death.

6-Bromo-N-ethylnicotinamide could act as a competitive inhibitor at the NAD⁺ binding site of

PARP. The pyridine nitrogen and amide group would mimic the key interactions of

nicotinamide, while the bromo- and ethyl-substituents could occupy adjacent pockets to

enhance binding affinity and selectivity.
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Caption: Hypothetical inhibition of the PARP1 DNA repair pathway.

Future Research Directions
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To fully characterize 6-Bromo-N-ethylnicotinamide and validate its potential, a structured

research program is necessary.

Biochemical Screening: The compound should be screened against a panel of NAD⁺-

utilizing enzymes, including various PARP isoforms and sirtuins (SIRT1-7), to determine its

potency and selectivity profile.

Cell-Based Assays: Its efficacy should be tested in relevant cell models, such as cancer cell

lines with known DNA repair defects (e.g., BRCA1/2 mutations), to confirm its mechanism of

action and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to

probe the importance of the bromine atom (e.g., replacing it with Cl, F, or CH₃) and the N-

ethyl group (e.g., varying alkyl chain length or introducing rings).

Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion)

assays should be conducted to assess its drug-like properties, including metabolic stability

and cell permeability.

Structural Biology: Co-crystallization of the compound with its primary target (e.g., PARP1)

would provide invaluable insight into its binding mode and guide further rational design

efforts.

Conclusion
6-Bromo-N-ethylnicotinamide is a compound of significant interest, born from the rich history

of nicotinamide-based drug discovery. While direct empirical data on its biological function is

limited, its structure strongly suggests potential as an inhibitor of NAD⁺-dependent enzymes

like PARPs. The provided synthetic protocol offers a reliable method for its preparation,

enabling further investigation. The proposed future research directions provide a clear roadmap

for elucidating its mechanism, potency, and therapeutic potential, potentially adding a new tool

to the arsenal of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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